

An In-depth Technical Guide to 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Cat. No.: B6322241

[Get Quote](#)

This guide provides a comprehensive technical overview of **5-Bromo-2-hydrazinylbenzoic acid hydrochloride** (CAS Number: 1260776-15-5), a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a plausible synthetic route with a detailed experimental protocol, its reactivity, potential applications, and essential safety and handling procedures.

Core Compound Identity and Properties

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a substituted aromatic compound containing a bromine atom, a hydrazine group, and a carboxylic acid. These functional groups make it a valuable intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic systems of interest in medicinal chemistry.

Property	Value	Source
CAS Number	1260776-15-5	
Molecular Formula	C ₇ H ₈ BrCIN ₂ O ₂	
Molecular Weight	283.51 g/mol	Calculated
Appearance	Likely a solid powder (inferred from related compounds)	[1][2]
Solubility	Likely soluble in methanol and dimethyl sulfoxide (inferred from 2-amino-5-bromobenzoic acid)	[3]

Synthesis and Characterization

While specific literature detailing the synthesis of **5-Bromo-2-hydrazinylbenzoic acid hydrochloride** is not readily available, a highly probable synthetic route involves the diazotization of 2-amino-5-bromobenzoic acid followed by reduction. This approach is a well-established method for the preparation of aryl hydrazines from anilines.[4]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2-amino-5-bromobenzoic acid.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Bromo-2-hydrazinylbenzoic acid hydrochloride**.

Detailed Experimental Protocol (Prophetic)

This protocol is based on the established synthesis of o-hydrazinobenzoic acid hydrochloride and should be performed with appropriate safety precautions in a fume hood.[4]

Step 1: Diazotization of 2-Amino-5-bromobenzoic acid

- In a beaker equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 2-amino-5-bromobenzoic acid in dilute hydrochloric acid.
- Cool the suspension to 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The addition should be monitored to ensure a slight excess of nitrous acid (test with starch-iodide paper).
- Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C.

Step 2: Reduction to **5-Bromo-2-hydrazinylbenzoic acid hydrochloride**

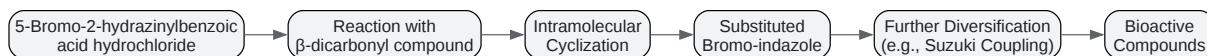
- In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
- Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- The product, **5-Bromo-2-hydrazinylbenzoic acid hydrochloride**, will precipitate out of the solution.
- Collect the solid by vacuum filtration, wash with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any non-polar impurities.
- Dry the product under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

- ^1H NMR: To confirm the presence of aromatic and hydrazine protons.
- ^{13}C NMR: To identify the number of unique carbon environments.
- FT-IR: To identify characteristic functional group vibrations (e.g., C=O of the carboxylic acid, N-H of the hydrazine).
- Mass Spectrometry: To confirm the molecular weight of the compound.

Chemical Reactivity and Applications in Drug Discovery


The unique combination of a carboxylic acid, a hydrazine, and a bromo-aromatic moiety makes **5-Bromo-2-hydrazinylbenzoic acid hydrochloride** a versatile synthon.

Key Reactive Sites

- Hydrazine Group: The hydrazine is a potent nucleophile and can react with various electrophiles, most notably carbonyl compounds (aldehydes and ketones) to form hydrazones.^[5] It is also a key component in the synthesis of nitrogen-containing heterocycles like indazoles and pyrazoles.
- Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, such as esterification or amidation, to modify the solubility and pharmacokinetic properties of derivative compounds.^[6]
- Bromo-Aromatic System: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position.^[6]

Workflow for Heterocycle Synthesis

The primary application of this compound is as a precursor for heterocyclic scaffolds, which are prevalent in many approved drugs.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of bioactive compounds.

Relevance in Medicinal Chemistry

Hydrazone derivatives of various substituted carboxylic acids have been investigated for a range of biological activities, including as anticancer agents that inhibit VEGFR-2 tyrosine kinase.[5][7][8] The bromo-substituent provides a handle for further chemical modification to optimize potency and selectivity. The hydrazine moiety itself is a key pharmacophoric element in many bioactive molecules.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Bromo-2-hydrazinylbenzoic acid hydrochloride** is not widely published, a hazard assessment can be made based on the SDS of structurally related compounds like 2-hydrazinobenzoic acid hydrochloride and 5-bromo-2-chlorobenzoic acid.[1][2][9]

Hazard Category	Description	Precautionary Statements
Skin Irritation	Causes skin irritation.[1][2]	Wash hands thoroughly after handling. Wear protective gloves.[1][2]
Eye Irritation	Causes serious eye irritation.[2][9]	Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][2]
Respiratory Irritation	May cause respiratory irritation.[2][9]	Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2]

Personal Protective Equipment (PPE) and Handling

- Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[1]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
- Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[2]
- Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary. [2]
- General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1][9]

First-Aid Measures

- Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
- Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Storage

- Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
- Incompatible Materials: Avoid strong oxidizing agents.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d-nb.info [d-nb.info]
- 6. nbinno.com [nbinno.com]
- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2-hydrazinylbenzoic acid hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6322241#5-bromo-2-hydrazinylbenzoic-acid-hydrochloride-cas-number-1260776-15-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com